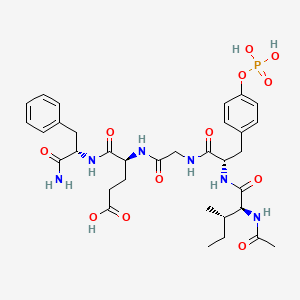

p60c-src substrate II, phosphorylated

Description

Properties

Molecular Formula |

C33H45N6O12P |

|---|---|

Molecular Weight |

748.7 g/mol |

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]acetyl]amino]-5-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C33H45N6O12P/c1-4-19(2)29(36-20(3)40)33(47)39-26(17-22-10-12-23(13-11-22)51-52(48,49)50)31(45)35-18-27(41)37-24(14-15-28(42)43)32(46)38-25(30(34)44)16-21-8-6-5-7-9-21/h5-13,19,24-26,29H,4,14-18H2,1-3H3,(H2,34,44)(H,35,45)(H,36,40)(H,37,41)(H,38,46)(H,39,47)(H,42,43)(H2,48,49,50)/t19-,24-,25-,26-,29-/m0/s1 |

InChI Key |

SPIKAYKUYUFETJ-QAXPSLGGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Phosphorylated Peptides in Elucidating p60c-Src Regulation: A Technical Guide

This technical guide provides an in-depth exploration of the regulatory mechanisms governing the proto-oncogene tyrosine-protein kinase Src, with a particular focus on the experimental utility of phosphorylated peptide substrates. For researchers, scientists, and drug development professionals, understanding the intricate control of Src activity is paramount for investigating its roles in cell proliferation, differentiation, and oncogenesis.

Introduction to p60c-Src and its Regulation

p60c-Src (cellular Src) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways controlling cell growth, adhesion, and migration.[1] Its activity is tightly controlled by a complex interplay of phosphorylation and intramolecular interactions. Dysregulation of Src activity is frequently associated with the development and progression of cancer.

The canonical regulation of Src family kinases (SFKs) involves two key tyrosine residues:

-

An activating phosphorylation site within the activation loop (Tyr416 in c-Src). Autophosphorylation at this site stabilizes the active conformation of the kinase domain.

-

An inhibitory phosphorylation site near the C-terminus (Tyr527 in c-Src).[2]

The focus of this guide is the inhibitory phosphorylation and the tools used to study it.

The Master Regulator: C-terminal Src Kinase (Csk)

The primary negative regulator of p60c-Src is the C-terminal Src Kinase (Csk).[2] Csk is a non-receptor tyrosine kinase that specifically phosphorylates the inhibitory C-terminal tyrosine residue (Tyr527) of Src family kinases.[2][3] This phosphorylation event initiates a conformational change in Src, where the phosphorylated C-terminal tail binds to the Src Homology 2 (SH2) domain within the same molecule. This intramolecular interaction locks Src in a catalytically inactive state.

Csk itself is a 50-kDa cytosolic tyrosine kinase comprising SH3, SH2, and kinase domains. Unlike Src, it lacks an N-terminal myristoylation site and a C-terminal regulatory tyrosine, meaning its regulation occurs through different mechanisms.[2] Csk's activity can be enhanced by phosphorylation at Serine-364 by protein kinase A (PKA).[4]

The recruitment of Csk to the plasma membrane, where Src is active, is a critical regulatory step. This is often mediated by the binding of Csk's SH2 domain to phosphorylated transmembrane scaffold proteins like Cbp/PAG1.[2][5]

The Role of "p60c-src Substrate II, Phosphorylated" in Research

The term "this compound" refers to a synthetic pentapeptide with the sequence Ac-Ile-pTyr-Gly-Glu-Phe-NH2.[6][7] This peptide is not a naturally occurring protein but rather a valuable tool for biochemical and cellular research. Its "role" is defined by its application in various experimental settings to probe the activities of enzymes involved in Src signaling.

Given its structure, containing a central phosphotyrosine (pTyr) residue, this peptide can be used in several key applications:

-

Substrate for Protein Tyrosine Phosphatases (PTPs): The phosphorylated tyrosine makes it an ideal substrate for PTPs that are known to dephosphorylate and activate Src by removing the phosphate from the C-terminal tail. Researchers can measure the rate of dephosphorylation of this peptide to quantify the activity of specific PTPs.

-

Binding Ligand for SH2 Domains: The phosphotyrosine motif is a canonical recognition site for SH2 domains. This peptide can be used in binding assays (e.g., pull-down assays, surface plasmon resonance) to identify and characterize proteins that bind to the phosphorylated C-terminal tail of Src. This can help uncover novel interacting proteins or validate known interactions.

-

Competitive Inhibitor: In certain experimental setups, this peptide could act as a competitive inhibitor for SH2 domain binding, preventing the intramolecular inhibition of Src or disrupting its interaction with other SH2-containing proteins.

Quantitative Data on Src and Csk Interactions

The precise quantification of kinase activity and binding affinities is crucial for understanding the regulation of Src. The following table summarizes key kinetic parameters reported in the literature.

| Interacting Molecules | Parameter | Value | Experimental Context |

| p60c-Src and ATP | Km | Decreased 2- to 3-fold | Thrombin-stimulated human platelets vs. resting |

| p60c-Src and Casein | Km | Decreased 2- to 3-fold | Thrombin-stimulated human platelets vs. resting |

| Csk and Src | Km | Significantly lower than Kd | In vitro kinase assays |

| Csk and Src | Kd | ~8 µM (Csk) vs. ~100 µM (*Csk) | Equilibrium sedimentation, suggesting two forms of Csk |

Data synthesized from references[8][9]. Note that absolute values can vary significantly based on assay conditions.

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are generalized protocols for key experiments relevant to the study of Src regulation.

In Vitro Kinase Assay for Csk Activity

This protocol describes how to measure the phosphorylation of a Src-derived peptide substrate by Csk.

-

Reaction Mixture Preparation: Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Enzyme and Substrate: Add recombinant purified Csk enzyme to the reaction buffer. Add the unphosphorylated version of a Src C-terminal tail peptide as the substrate.

-

Initiation of Reaction: Start the reaction by adding ATP, often radiolabeled with ³²P (e.g., [γ-³²P]ATP), to a final concentration of ~100 µM.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Termination: Stop the reaction by adding a solution containing EDTA or by spotting the mixture onto phosphocellulose paper.

-

Quantification: If using radiolabeled ATP, separate the phosphorylated peptide from the free ATP (e.g., by washing the phosphocellulose paper). Quantify the incorporated radioactivity using a scintillation counter. This value is proportional to the kinase activity.

SH2 Domain Binding Assay using Phosphorylated Peptide

This protocol outlines a method to assess the binding of a protein's SH2 domain to "this compound".

-

Immobilization of Peptide: Synthesize the phosphorylated peptide with a biotin tag on one end. Immobilize the peptide onto streptavidin-coated plates or beads.

-

Protein Lysate Preparation: Prepare cell lysates from cells expressing the SH2-domain-containing protein of interest.

-

Binding Step: Incubate the cell lysate (or purified SH2 domain) with the immobilized phosphorylated peptide for 1-2 hours at 4°C with gentle agitation.

-

Washing: Wash the plates/beads several times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specific binders.

-

Elution: Elute the bound proteins using a low pH buffer or a high salt buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody specific to the protein of interest. The presence of a band indicates binding to the phosphorylated peptide.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in Src regulation and the experimental logic is crucial. The following diagrams are provided in the DOT language for Graphviz.

Regulation of p60c-Src Activity

Caption: The regulatory cycle of p60c-Src activation and inactivation.

Experimental Workflow for SH2 Binding

Caption: Workflow for identifying SH2 domain interactions using a phosphorylated peptide.

References

- 1. The p60c-src family of protein-tyrosine kinases: structure, regulation, and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of the Src Family Kinases by Csk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosine-protein kinase CSK - Wikipedia [en.wikipedia.org]

- 4. Activation of C-terminal Src kinase (Csk) by phosphorylation at serine-364 depends on the Csk-Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. realgenelabs.com [realgenelabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Substrate affinity of the protein tyrosine kinase pp60c-src is increased on thrombin stimulation of human platelets - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Sam68 as a Key Kinase Target of p60c-Src: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and characterization of the 68 kDa Src-associated in mitosis protein (Sam68) as a primary substrate of the non-receptor tyrosine kinase, p60c-Src. While the specific nomenclature "p60c-src substrate II" is not commonly found in recent literature, Sam68 represents a well-documented and significant target of p60c-Src, embodying the characteristics of a key downstream effector in multiple signaling pathways. This document provides a comprehensive overview of the experimental evidence, quantitative data, and detailed protocols relevant to the study of the p60c-Src/Sam68 signaling axis.

Introduction to p60c-Src and its Substrates

The proto-oncogene tyrosine-protein kinase Src (p60c-Src) is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, survival, and migration.[1] Its activity is tightly controlled, and dysregulation is frequently associated with the development and progression of cancer.[2] A central aspect of understanding p60c-Src function is the identification and characterization of its downstream substrates. The phosphorylation of these substrates on tyrosine residues initiates signaling cascades that execute the diverse biological functions attributed to Src.

The search for p60c-Src substrates has employed a variety of techniques, from traditional biochemical purification to modern proteomics approaches. These studies have revealed a multitude of proteins that are direct or indirect targets of p60c-Src, each contributing to the complex tapestry of Src-mediated signaling.

Sam68: A Prominent Mitotic Substrate of p60c-Src

Sam68 was first identified as a major phosphoprotein that associates with p60c-Src in a mitosis-specific manner.[3] This 68-kilodalton protein is an RNA-binding protein belonging to the STAR (Signal Transduction and Activation of RNA) family.[4] It contains several structural motifs that mediate its interactions and functions, including an RNA-binding domain and proline-rich regions that serve as docking sites for SH3 domain-containing proteins like p60c-Src.[3][4]

The phosphorylation of Sam68 by p60c-Src is a key regulatory event that modulates its activity and its interaction with other proteins. This post-translational modification has been shown to influence RNA processing, including alternative splicing, and to play a role in cell cycle progression.[5][6]

Quantitative Data on p60c-Src and its Substrates

The interaction between p60c-Src and its substrates can be quantified through various biochemical and biophysical assays. The following tables summarize key quantitative data related to p60c-Src kinase activity and its interaction with a model peptide substrate and the protein substrate casein.

| Parameter | Value | Cell/System | Reference |

| K_m for ATP (enolase as substrate) | ~21 µM | LA-N-5 neuroblastoma cells | [7] |

| K_m for ATP (enolase as substrate) | ~8 µM | SK-N-SH neuroblastoma cells | [7] |

| K_m for ATP (enolase as substrate) | ~17 µM | FSD fibroblasts | [7] |

| K_m for ATP (casein as substrate) | 4 µM | Purified from human platelets | [8] |

| V_max (casein as substrate) | 1.9-3.4 nmol/min/mg | Purified from human platelets | [8] |

Table 1: Kinetic Parameters of p60c-Src Kinase Activity. This table presents the Michaelis constant (K_m) and maximum velocity (V_max) for p60c-Src using different substrates and in various cellular contexts. These values are crucial for understanding the efficiency and capacity of p60c-Src-mediated phosphorylation.

| Substrate | K_m | V_max | Conditions | Reference |

| Casein (unstimulated platelets) | Higher | Slightly Lower | In vitro kinase assay | [9] |

| Casein (thrombin-stimulated platelets) | 2-3 fold lower | Slightly Altered | In vitro kinase assay | [9] |

| ATP (unstimulated platelets) | Higher | - | In vitro kinase assay | [9] |

| ATP (thrombin-stimulated platelets) | 2-3 fold lower | - | In vitro kinase assay | [9] |

Table 2: Substrate Affinity of p60c-Src in Human Platelets. This table highlights the change in substrate affinity of p60c-Src upon platelet stimulation with thrombin, indicating a dynamic regulation of its kinase activity in response to physiological signals.

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize p60c-Src substrates like Sam68.

In Vitro Kinase Assay for p60c-Src

This protocol is adapted from established methods for measuring the kinase activity of purified p60c-Src using a peptide or protein substrate.[10][11]

Materials:

-

Purified recombinant p60c-Src enzyme

-

Substrate (e.g., Sam68 protein or a specific peptide substrate)

-

Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM MnCl₂, 100 µM Na₃VO₄)

-

[γ-³²P]ATP (10 µCi/reaction)

-

100 µM ATP

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Phosphorimager system

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube by combining the kinase reaction buffer, the substrate (e.g., 1-5 µg of Sam68), and purified p60c-Src (10-50 ng).

-

Initiate the reaction by adding [γ-³²P]ATP and cold ATP to a final concentration of 50 µM.

-

Incubate the reaction mixture at 30°C for 15-30 minutes.

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Analyze the incorporation of ³²P into the substrate using a phosphorimager.

Immunoprecipitation of Endogenous Sam68 and Western Blotting for Phosphotyrosine

This protocol describes the isolation of Sam68 from cell lysates and the detection of its tyrosine phosphorylation.[12][13]

Materials:

-

Cell culture plates

-

Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Anti-Sam68 antibody

-

Protein A/G-agarose beads

-

Anti-phosphotyrosine antibody (e.g., 4G10)

-

Secondary antibody conjugated to HRP

-

Chemiluminescence detection reagent

Procedure:

-

Lyse cultured cells on ice with lysis buffer.

-

Clarify the cell lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Incubate the supernatant with an anti-Sam68 antibody for 2-4 hours at 4°C with gentle rotation.

-

Add protein A/G-agarose beads and continue the incubation for another 1-2 hours.

-

Wash the beads three times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with an anti-phosphotyrosine antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence detection system.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the p60c-Src/Sam68 axis.

References

- 1. The Src module: an ancient scaffold in the evolution of cytoplasmic tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of pp60c-src protein kinase activity in human tumor cell lines and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional interaction between c-Src and its mitotic target, Sam 68 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Sam68 in different types of cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. Radicicol inhibits tyrosine phosphorylation of the mitotic Src substrate Sam68 and retards subsequent exit from mitosis of Src-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specific kinase activity and phosphorylation state of pp60c-src from neuroblastomas and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of purified pp60c-src protein tyrosine kinase from human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substrate affinity of the protein tyrosine kinase pp60c-src is increased on thrombin stimulation of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. In vitro kinase assay [protocols.io]

- 12. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western blot analysis of Src kinase assays using peptide substrates ligated to a carrier protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of p60c-Src Phosphorylation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological significance of p60c-Src phosphorylation. The proto-oncogene c-Src encodes a 60 kDa non-receptor tyrosine kinase, p60c-Src, a pivotal regulator of a myriad of cellular processes. Its activity is exquisitely controlled by a complex series of phosphorylation and dephosphorylation events, which in turn dictate its interaction with downstream substrates and its role in vital signaling pathways. Dysregulation of p60c-Src phosphorylation is a hallmark of various human cancers, making it a critical target for therapeutic intervention.

Regulation of p60c-Src Kinase Activity by Phosphorylation

The kinase activity of p60c-Src is primarily regulated by the phosphorylation of two key tyrosine residues: an activating phosphorylation site in the kinase domain (Tyrosine 416 in chicken c-Src, Tyr419 in human) and an inhibitory phosphorylation site in the C-terminal tail (Tyrosine 527 in chicken c-Src, Tyr530 in human).[1][2]

In its inactive state, p60c-Src is phosphorylated at Tyr527 by C-terminal Src kinase (Csk). This phosphotyrosine residue docks with the Src Homology 2 (SH2) domain of p60c-Src, leading to a closed, catalytically repressed conformation.[3] Activation of p60c-Src is a multi-step process that involves the dephosphorylation of Tyr527, often by protein tyrosine phosphatases, which disrupts the intramolecular inhibition. This allows for the autophosphorylation of Tyr416 in the activation loop of the kinase domain, leading to a fully active conformation.[1][3][4]

Furthermore, serine phosphorylation also plays a regulatory role. For instance, phosphorylation of Ser12 by protein kinase C (PKC) has been shown to accompany the activation of p60c-Src during platelet stimulation.[5][6] Conversely, a decrease in the phosphorylation of Ser17 has been observed in cancer cells, suggesting a potential role in the deregulation of Src activity in malignancy.[2]

Quantitative Data on p60c-Src Phosphorylation and Activity

The following table summarizes key quantitative data related to the effects of phosphorylation on p60c-Src activity.

| Parameter | Condition | Fold Change/Value | Reference |

| Serine Phosphorylation | Stimulation of quiescent cells to growth | 2-4 fold increase | [7] |

| Kinase Activity | Mutation of Tyr527 to Phe | Elevated in vitro | [1] |

| Kinase Activity | Intramolecular pY530-SH2 complex (Y419 phosphorylated) | Retains 20% of maximal activity | [3] |

| Km for ATP | Thrombin-stimulated platelets vs. resting platelets | 2-3 fold decrease | [8] |

| Km for Casein | Thrombin-stimulated platelets vs. resting platelets | 2-3 fold decrease | [8] |

| Km for poly(E4Y) | Low Km form of pp60c-src | 0.029 mg/ml | [9] |

| Km for poly(E4Y) | High Km form of pp60c-src | 1.6 mg/ml | [9] |

Role in Cellular Signaling Pathways

Activated p60c-Src is a critical node in numerous signaling pathways that control cell proliferation, survival, migration, and angiogenesis. Its SH2 and SH3 domains mediate protein-protein interactions, allowing it to couple with a diverse array of signaling molecules.[10]

One of the most well-characterized roles of p60c-Src is its interaction with receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and HER2/neu.[11][12] Upon ligand binding and activation of the RTK, p60c-Src can bind to phosphotyrosine residues on the receptor via its SH2 domain.[10][11] This interaction can lead to the subsequent phosphorylation of other substrates and the activation of downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways.

Caption: p60c-Src activation downstream of receptor tyrosine kinases.

Biological Significance in Health and Disease

The tight regulation of p60c-Src phosphorylation is crucial for maintaining normal cellular homeostasis. Its diverse functions include roles in T-lymphocyte maturation and activation, bone maintenance, and even learning and memory.[10]

However, the overexpression or constitutive activation of p60c-Src, often due to mutations or dysregulation of its phosphorylation state, is a common feature in many human cancers, including those of the breast, colon, and lung.[11][12][13] In a cancerous context, hyperactive p60c-Src contributes to malignant transformation by promoting uncontrolled cell growth, invasion, and metastasis.[1][13] This makes p60c-Src and its regulatory kinases and phosphatases attractive targets for the development of novel anti-cancer therapies.

Experimental Protocols

The study of p60c-Src phosphorylation relies on a variety of well-established molecular and cellular biology techniques.

Immunoprecipitation and Western Blotting for Phosphorylation Analysis

This protocol describes the general steps for analyzing the phosphorylation state of p60c-Src.

Caption: Workflow for analyzing p60c-Src phosphorylation.

Methodology:

-

Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific for p60c-Src, which is coupled to protein A/G beads. This allows for the specific isolation of p60c-Src from the complex protein mixture.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound p60c-Src is eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

SDS-PAGE and Western Blotting: The eluted proteins are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is incubated with primary antibodies that specifically recognize either total p60c-Src or its phosphorylated forms (e.g., anti-phospho-Src Tyr419).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate.

In Vitro Kinase Assay

This assay measures the enzymatic activity of p60c-Src.

Methodology:

-

Immunoprecipitation: p60c-Src is immunoprecipitated from cell lysates as described above.

-

Kinase Reaction: The immunoprecipitated p60c-Src, while still bound to the beads, is incubated in a kinase reaction buffer containing a suitable substrate (e.g., enolase, a synthetic peptide, or even autophosphorylation) and ATP (often radiolabeled with γ-32P-ATP).

-

Reaction Termination: The reaction is stopped by adding SDS-PAGE sample buffer.

-

Analysis: The reaction products are resolved by SDS-PAGE, and the incorporation of the radiolabel into the substrate is visualized by autoradiography. Alternatively, non-radioactive methods using phospho-specific antibodies can be employed.

Mass Spectrometry

Mass spectrometry is a powerful tool for identifying and quantifying specific phosphorylation sites on p60c-Src.[3]

Methodology:

-

Protein Isolation: p60c-Src is isolated, often by immunoprecipitation or other chromatographic methods.

-

Proteolytic Digestion: The purified protein is digested with a protease, such as trypsin, to generate smaller peptides.

-

Phosphopeptide Enrichment (Optional): Phosphopeptides can be enriched from the peptide mixture using techniques like titanium dioxide or immobilized metal affinity chromatography.

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for the identification of the peptide sequence and the precise localization of the phosphorylation site.

Conclusion

The phosphorylation of p60c-Src is a critical regulatory mechanism that governs its kinase activity and its ability to control a wide range of cellular processes. A thorough understanding of the intricate details of p60c-Src phosphorylation, its role in signaling networks, and the methods used to study it is essential for researchers and drug development professionals. The dysregulation of this process in cancer underscores its importance as a therapeutic target, and ongoing research in this area continues to provide valuable insights into both fundamental cell biology and clinical applications.

References

- 1. Tyrosine phosphorylation regulates the biochemical and biological properties of pp60c-src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteomic analysis of Src family kinase phosphorylation states in cancer cells suggests deregulation of the unique domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Correlation of the phosphorylation states of pp60c-src with tyrosine kinase activity: the intramolecular pY530-SH2 complex retains significant activity if Y419 is phosphorylated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo phosphorylation states and kinase activities of transforming p60c-src mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The protein tyrosine kinase pp60c-src is activated upon platelet stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substrate affinity of the protein tyrosine kinase pp60c-src is increased on thrombin stimulation of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pp60c-src is a substrate for phosphorylation when cells are stimulated to enter cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substrate affinity of the protein tyrosine kinase pp60c-src is increased on thrombin stimulation of human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence for kinetically distinct forms of pp60c-src with different Km values for their protein substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signalling by the p60c-src family of protein-tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involvement of pp60c-src with two major signaling pathways in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. SRC SRC proto-oncogene, non-receptor tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Unveiling the Interactome: A Technical Guide to Identifying Novel Binding Partners for Phosphorylated p60c-src Substrate II

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for identifying novel binding partners of the phosphorylated p60c-src substrate II. The proto-oncogene tyrosine-protein kinase Src (p60c-src) is a critical regulator of a multitude of cellular processes, including proliferation, differentiation, and survival. Its activity is tightly controlled by phosphorylation, and its substrates, upon phosphorylation, act as docking sites for a host of downstream effector proteins.[1][2] Identifying these binding partners is paramount to understanding the intricate signaling networks governed by Src and for the development of targeted therapeutics.[3]

This guide details established methodologies for elucidating phosphorylation-dependent protein-protein interactions, using the specific peptide "p60c-src Substrate II" (Sequence: Ac-Ile-Tyr-Gly-Glu-Phe-NH2) as a primary example.[4] The protocols provided are adaptable for other phosphorylated substrates.

The Central Role of p60c-src in Cellular Signaling

p60c-src is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction.[5] It is a member of the Src family of kinases, which are characterized by the presence of SH1 (catalytic), SH2, and SH3 domains. The SH2 and SH3 domains are crucial for mediating protein-protein interactions by recognizing phosphotyrosine residues and proline-rich motifs, respectively.[5][6] p60c-src is involved in numerous signaling pathways, including those initiated by growth factor receptors like EGFR and HER2/neu.[6][7][8] Its dysregulation has been implicated in the development and progression of various cancers, making it a key target for drug development.[9]

The phosphorylation of substrates by p60c-src creates specific binding sites for proteins containing SH2 domains, thereby propagating downstream signaling cascades. Understanding the full complement of proteins that interact with a given phosphorylated Src substrate is essential for a complete picture of its biological function.

Methodologies for Identifying Novel Binding Partners

Several robust techniques can be employed to identify proteins that interact with a phosphorylated substrate. The choice of method depends on the nature of the interaction (stable vs. transient) and the experimental context.

Co-Immunoprecipitation (Co-IP) coupled with Mass Spectrometry (MS)

Co-IP is a powerful technique to isolate and identify members of a protein complex from cell lysates.[10] In this context, an antibody targeting an epitope-tagged version of p60c-src substrate II would be used to pull down the substrate and its interacting partners.

Experimental Workflow:

Detailed Protocol: A detailed protocol for Co-IP can be found in various sources.[11][12][13] Key considerations include the choice of lysis buffer to maintain protein-protein interactions and the inclusion of appropriate controls, such as a mock IP with a non-specific antibody.

Data Presentation:

| Table 1: Hypothetical Co-IP/MS Results for Phosphorylated p60c-src Substrate II | |||

| Protein ID | Gene Name | Peptide Count | Fold Enrichment (vs. Control IP) |

| P12345 | GENE1 | 25 | 15.2 |

| Q67890 | GENE2 | 18 | 12.8 |

| R54321 | GENE3 | 12 | 9.5 |

Yeast Two-Hybrid (Y2H) Screening

The yeast two-hybrid system is a genetic method used to discover protein-protein interactions in vivo.[14][15][16] It is particularly useful for identifying binary interactions.

Logical Relationship:

Detailed Protocol: The Y2H screen involves expressing the phosphorylated p60c-src substrate II as a "bait" protein fused to a DNA-binding domain and a library of potential interacting partners as "prey" proteins fused to a transcriptional activation domain.[3][17] Interaction between bait and prey reconstitutes a functional transcription factor, leading to the expression of a reporter gene.

Data Presentation:

| Table 2: Hypothetical Y2H Screening Results | |

| Prey Clone ID | Identified Interacting Protein |

| Y2H-001 | Protein X |

| Y2H-002 | Protein Y |

| Y2H-003 | Protein Z |

Proximity-Dependent Biotinylation (BioID)

BioID is a powerful technique for identifying both stable and transient protein interactions in a cellular context.[18][19] It utilizes a promiscuous biotin ligase fused to the protein of interest, which biotinylates nearby proteins.

Experimental Workflow:

Detailed Protocol: A detailed protocol for BioID has been described elsewhere.[20][21][22] The key steps involve the creation of a fusion protein between the phosphorylated p60c-src substrate II and the biotin ligase, followed by the addition of biotin to the cell culture, cell lysis, and purification of biotinylated proteins using streptavidin affinity chromatography.

Data Presentation:

| Table 3: Hypothetical BioID Results for Phosphorylated p60c-src Substrate II | |||

| Protein ID | Gene Name | Spectral Count | Fold Enrichment (vs. BioID-only control) |

| A98765 | GENE-A | 32 | 20.5 |

| B54321 | GENE-B | 27 | 18.1 |

| C12345 | GENE-C | 19 | 14.3 |

Validation of Putative Interactions

Following the initial identification of potential binding partners, it is crucial to validate these interactions using orthogonal methods. This can include:

-

Reciprocal Co-Immunoprecipitation: Performing a Co-IP using an antibody against the putative binding partner to confirm the interaction with the phosphorylated p60c-src substrate II.

-

In Vitro Pull-Down Assays: Using purified recombinant proteins to demonstrate a direct interaction.

-

Surface Plasmon Resonance (SPR): To quantify the binding affinity and kinetics of the interaction.

Concluding Remarks

The identification of novel binding partners for phosphorylated p60c-src substrate II is a critical step towards a more profound understanding of Src-mediated signaling pathways. The methodologies outlined in this guide provide a robust framework for researchers to uncover these interactions. The successful application of these techniques, coupled with rigorous validation, will undoubtedly shed new light on the complex regulatory networks governed by p60c-src and may reveal novel targets for therapeutic intervention in diseases driven by aberrant Src signaling.

References

- 1. The p60c-src family of protein-tyrosine kinases: structure, regulation, and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pp60c-src is a substrate for phosphorylation when cells are stimulated to enter cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]

- 4. P60c-src Substrate II - Elabscience® [elabscience.com]

- 5. Signalling by the p60c-src family of protein-tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of pp60c-src with two major signaling pathways in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Involvement of pp60c-src with two major signaling pathways in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. usbio.net [usbio.net]

- 10. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 13. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 14. Yeast two-hybrid screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Two-hybrid screening - Wikipedia [en.wikipedia.org]

- 16. High-throughput: yeast two-hybrid | Protein interactions and their importance [ebi.ac.uk]

- 17. bitesizebio.com [bitesizebio.com]

- 18. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. BioID: A Method to Generate a History of Protein Associations | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. BioID: A Proximity-Dependent Labeling Approach in Proteomics Study | Springer Nature Experiments [experiments.springernature.com]

Structural Alterations of p60c-src Substrate II (Sam68/KHDRBS1) Upon Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p60c-src substrate II, more commonly known as Sam68 (Src-associated in mitosis 68 kDa protein) or KHDRBS1, is a key player in coupling signaling pathways to post-transcriptional gene regulation. As a member of the STAR (Signal Transducer and Activator of RNA) family, its function is intricately modulated by post-translational modifications, particularly phosphorylation. This technical guide provides an in-depth analysis of the structural changes Sam68 undergoes upon phosphorylation, the experimental methodologies used to elucidate these changes, and the functional consequences for its role in cellular processes. This document is intended to serve as a comprehensive resource for researchers investigating Sam68-mediated signaling and for professionals in drug development targeting pathways involving this multifaceted protein.

Introduction to Sam68 (KHDRBS1)

Sam68 is a 443-amino acid protein characterized by a central QUA1-KH-QUA2 domain responsible for RNA binding and homodimerization. This core domain is flanked by N- and C-terminal intrinsically disordered regions (IDRs) that are rich in regulatory motifs, including proline-rich regions for SH3 domain binding, RG-rich motifs for arginine methylation, and multiple sites for phosphorylation.[1] These IDRs are crucial for the regulation of Sam68's functions, which include alternative splicing, RNA export, and cell cycle control.[1][2][3][4]

Phosphorylation of Sam68 occurs on serine, threonine, and tyrosine residues and is a critical mechanism for modulating its activity.[1][5] While tyrosine phosphorylation by Src family kinases has been a known regulatory mechanism, recent studies have shed light on the profound impact of serine/threonine phosphorylation on the structure and function of Sam68.[1][5]

Phosphorylation-Induced Structural Changes in Sam68

Recent research combining mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has provided significant insights into the structural consequences of Sam68 phosphorylation, particularly by cyclin-dependent kinase 1 (Cdk1) during mitosis.[1][2][3][4]

Key Phosphorylation Sites

Mass spectrometry analysis of Sam68 from HEK293 and HCT116 cells has identified numerous phosphorylation sites. Notably, Cdk1 specifically phosphorylates Sam68 on two key threonine residues within its intrinsically disordered regions:

-

Threonine 33 (T33) located in the N-terminal IDR.[1][2][3][4]

-

Threonine 317 (T317) located in the C-terminal IDR.[1][2][3][4]

Conformational Changes in Intrinsically Disordered Regions

NMR spectroscopy has been instrumental in characterizing the structural impact of phosphorylation on the N-terminal (residues 1-96) and C-terminal (residues 267-368) IDRs of Sam68. These regions are inherently flexible and do not adopt a stable three-dimensional structure.[1]

Upon phosphorylation by Cdk1, significant chemical shift perturbations (CSPs) are observed in the (¹H-¹⁵N)-HSQC NMR spectra for the backbone amides of the N- and C-terminal regions.[1] The most pronounced shifts occur at and around the phosphorylated T33 and T317 residues, indicating a distinct change in their local chemical environment.[1] While these changes do not represent a transition to a fully folded state, they signify a phosphorylation-induced conformational rearrangement within these disordered regions.[1]

Quantitative Data on Phosphorylation-Induced Changes

The following tables summarize the key quantitative findings from studies on Sam68 phosphorylation.

| Table 1: Identified Phosphorylation Sites on Sam68 and Associated Kinases | |

| Phosphorylation Site | Kinase |

| Threonine 33 (T33) | Cdk1 |

| Threonine 317 (T317) | Cdk1 |

| Tyrosine Residues | LCK, FYN, JAK3, SRMS, PTK6 |

Data sourced from Malki et al., 2022 and GeneCards KHDRBS1 entry.[1][5]

| Table 2: Functional Consequences of T33 and T317 Phosphorylation by Cdk1 | |

| Functional Aspect | Effect of Phosphorylation |

| RNA Binding | Reduced |

| Alternative Splicing Activity | Reduced |

| Cellular Localization | Modulated |

| Apoptosis Induction | Reduced |

| Cell Proliferation | Increased |

Data summarized from Malki et al., 2022.[1][2][3][4]

Experimental Protocols

In Vitro Phosphorylation of Sam68 for NMR Analysis

This protocol describes the in vitro phosphorylation of isotopically labeled Sam68 N- and C-terminal fragments for NMR studies.

-

Protein Expression and Purification: Express ¹⁵N- and ¹³C-labeled Sam68 N-terminal (residues 1-96) and C-terminal (residues 267-368) fragments in E. coli using appropriate minimal media containing [¹⁵N]ammonium chloride and [¹³C]glucose. Purify the proteins using standard chromatographic techniques.

-

Phosphorylation Reaction:

-

Prepare a reaction mixture containing the purified Sam68 fragment in a buffer of 50 mM sodium phosphate (pH 7.0) and 150 mM NaCl.

-

Add 2 mM ATP, 5 mM MgCl₂, and protease inhibitors.

-

Initiate the phosphorylation reaction by adding active Cdk1/cyclin B at a molar ratio of 5:1000 (Cdk1:Sam68).[1]

-

Incubate the reaction at 20°C for 16 hours.[1]

-

-

Monitoring Phosphorylation by NMR:

-

Record an initial (¹H-¹⁵N)-HSQC spectrum at 4°C before the addition of Cdk1.[1]

-

After adding the kinase, quantitatively monitor the reaction by acquiring a series of 2D (¹H-¹⁵N)-SOFAST-HMQC NMR experiments at 20°C.[1]

-

Record a final (¹H-¹⁵N)-HSQC spectrum at 4°C after 16 hours to confirm the completion of the reaction.[1]

-

NMR Spectroscopy for Structural Analysis

This protocol outlines the NMR experiments used to assign the backbone resonances and analyze the structural changes upon phosphorylation.

-

Sample Preparation: Prepare the NMR sample with the phosphorylated or unphosphorylated Sam68 fragment in 50 mM sodium phosphate buffer (pH 7.0), 150 mM NaCl, and 10% D₂O.[1]

-

Data Acquisition:

-

Acquire all spectra on a Bruker 600 MHz spectrometer (or equivalent) equipped with a cryogenic probe.[1]

-

For backbone resonance assignment, perform the following triple-resonance experiments at 4°C: HNCO, CBCA(CO)NH, and HNCACB.[1]

-

To assess structural changes, record (¹H-¹⁵N)-HSQC spectra for both the phosphorylated and unphosphorylated states.

-

-

Data Analysis:

Mass Spectrometry for Phosphorylation Site Mapping

This protocol provides a general workflow for identifying in vivo phosphorylation sites of Sam68.

-

Cell Culture and Lysis: Culture HEK293 or HCT116 cells and synchronize them at different stages of the cell cycle if desired. Lyse the cells to extract total protein.

-

Immunoprecipitation: Immunoprecipitate endogenous Sam68 from the cell lysates using a specific anti-Sam68 antibody.

-

In-gel Digestion: Separate the immunoprecipitated proteins by SDS-PAGE. Excise the band corresponding to Sam68 and perform in-gel digestion with trypsin.

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Utilize data-dependent acquisition to select precursor ions for fragmentation.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a human protein database using a search engine (e.g., Mascot, Sequest) to identify peptides.

-

Include variable modifications for phosphorylation on serine, threonine, and tyrosine residues in the search parameters.

-

Validate the identified phosphopeptides and pinpoint the exact location of the phosphate group.

-

Visualizing Signaling and Experimental Workflows

Caption: Cdk1-mediated phosphorylation of Sam68 at T33 and T317.

Caption: Workflow for NMR analysis of Sam68 phosphorylation.

Caption: Logical flow from phosphorylation to cellular function.

Conclusion and Future Directions

The phosphorylation of p60c-src substrate II (Sam68/KHDRBS1) is a critical regulatory mechanism that directly impacts its structure and function. The phosphorylation of T33 and T317 by Cdk1 induces conformational changes in the intrinsically disordered regions of Sam68, which in turn attenuates its RNA binding and alternative splicing activities. These molecular events have significant downstream consequences for cellular processes such as apoptosis and proliferation.

For researchers, the detailed experimental protocols provided herein offer a roadmap for investigating the structural and functional consequences of Sam68 phosphorylation. For drug development professionals, understanding the precise molecular switch that governs Sam68 activity opens up new avenues for therapeutic intervention. Targeting the kinases that phosphorylate Sam68 or developing molecules that stabilize a specific phosphorylation-dependent conformation could offer novel strategies for modulating gene expression in diseases where Sam68 is dysregulated, such as cancer.

Future research should aim to obtain high-resolution structures of the phosphorylated N- and C-terminal domains of Sam68, potentially in complex with RNA, to provide a more detailed atomic-level understanding of the regulatory mechanism. Furthermore, a comprehensive mapping of all phosphorylation sites and their interplay will be crucial for a complete picture of Sam68 regulation.

References

- 1. Cdk1-mediated threonine phosphorylation of Sam68 modulates its RNA binding, alternative splicing activity and cellular functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Item - Cdk1-mediated threonine phosphorylation of Sam68 modulates its RNA binding, alternative splicing activity and cellular functions - University of Leicester - Figshare [figshare.le.ac.uk]

- 4. Cdk1-mediated threonine phosphorylation of Sam68 modulates its RNA binding, alternative splicing activity and cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. genecards.org [genecards.org]

The Evolutionary Trajectory of p60c-Src Kinase and its Substrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proto-oncogene p60c-Src, a non-receptor tyrosine kinase, stands as a cornerstone of intracellular signaling, governing a vast array of cellular processes from proliferation and differentiation to adhesion and migration.[1][2] Its dysregulation is a hallmark of numerous cancers, making it a critical target for therapeutic intervention.[1][3] Understanding the evolutionary journey of Src and its intricate relationship with its substrates is paramount for developing targeted and effective therapies. This technical guide provides an in-depth exploration of the evolution of the p60c-Src kinase, the diversification of its substrate repertoire, and the co-evolutionary dynamics that have shaped their interactions. We delve into the key molecular innovations that have driven Src's functional expansion, from its ancient origins to its specialized roles in vertebrates. Detailed experimental protocols for studying Src kinase evolution and substrate identification are provided, alongside a quantitative analysis of key evolutionary and biochemical parameters.

The Ancient Origins and Diversification of the Src Kinase Family

The Src family of kinases (SFKs) are ancient signaling molecules, with their origins tracing back to early metazoans.[4][5] The core architecture of Src, often referred to as the "Src module," consists of a Src Homology 3 (SH3) domain, an SH2 domain, and a catalytic kinase domain.[6][7] This modular arrangement has been remarkably conserved throughout evolution, highlighting its fundamental importance in cellular signaling.[8][9]

Phylogenetic analyses reveal that the Src gene family was established in unicellular organisms, such as choanoflagellates, the closest living relatives of metazoans.[10][11][12] However, the intricate regulatory mechanisms that characterize modern Src kinases were still evolving. For instance, while the C-terminal Src kinase (Csk), a key negative regulator of Src, is present in the unicellular Monosiga ovata, the negative regulation of the ancestral Src was less stringent compared to its multicellular counterparts.[10][11] This suggests that the development of a stable, Csk-mediated negative regulatory system was a critical step in the evolution of multicellularity, allowing for tighter control over cell growth and proliferation.[10][12]

With the advent of vertebrates, the Src family underwent significant expansion and diversification, leading to the emergence of two main subfamilies: SrcA (including Src, Yes, Fyn, and Fgr) and SrcB (including Lck, Hck, Blk, and Lyn).[4][13][14] This expansion was accompanied by a specialization of function, with different family members exhibiting distinct expression patterns and playing non-redundant roles in various tissues and cell types.[15][16] For example, the neuronal-specific isoform of Src, pp60c-src+, which contains a six-amino-acid insert, is found only in mammals, birds, and reptiles, suggesting a role in higher brain functions.[17]

| Feature | Unicellular Eukaryotes (e.g., Choanoflagellates) | Early Metazoans (e.g., Sponges, Hydra) | Vertebrates |

| Src Orthologs | Present | Present | Expanded family (SrcA and SrcB subfamilies) |

| Csk Orthologs | Present | Present | Present |

| Negative Regulation by Csk | Immature, less stable[10][11][12] | Established[5] | Tightly regulated |

| Substrate Specificity | Likely more promiscuous[18] | Evolving | More specialized |

| Functional Roles | Basic cellular signaling | Cell-cell adhesion, development[10][19] | Diverse roles in development, immunity, and neuronal function[15][16] |

Table 1: Evolutionary Milestones of the p60c-Src Kinase. This table summarizes the key evolutionary advancements of the Src kinase and its regulatory system from unicellular ancestors to vertebrates.

The Expanding Universe of Src Substrates

The evolution of Src kinase is intrinsically linked to the evolution of its substrates. As Src diversified and acquired new regulatory features, its substrate pool also expanded, allowing it to integrate a wider range of cellular signals. The evolution of substrate recognition by Src is a complex process that involves both the kinase domain and the regulatory SH2 and SH3 domains.[9][14]

Studies on the evolution of Src and the related Abl kinase have revealed a bimodal pattern of substrate specificity evolution.[18] One mode involves a promiscuous ancestral kinase that specialized over time (subfunctionalization), as seen in the evolution of Abl. The other mode, exemplified by Src, involves a relaxation of substrate specificity from a more specific ancestor, leading to a broader range of targets (neofunctionalization).[18]

The SH2 and SH3 domains play a crucial role in substrate recognition by mediating protein-protein interactions.[8][16] The SH2 domain binds to specific phosphotyrosine-containing motifs, while the SH3 domain recognizes proline-rich sequences.[6][14] The co-evolution of these domains with the kinase domain has been a key driver in the diversification of Src signaling pathways.[8] The conserved arrangement of these domains is critical for proper substrate recognition.[9]

The substrate specificity of different Src family members has also diverged. For example, a comparison of Lck and c-Src, two closely related SFKs, revealed differences in their electrostatic recognition of substrates, likely reflecting the specialization of Lck for its role in T-cell signaling.[20]

| Substrate Category | Examples | Evolutionary Significance |

| Cell Adhesion Proteins | Catenins, Cortactin | Disruption of cell-cell interactions, crucial for the evolution of multicellularity and tissue morphogenesis.[10][19] |

| Receptor Tyrosine Kinases (RTKs) | PDGF Receptor, EGF Receptor | Integration of extracellular growth factor signals with intracellular pathways.[16] |

| Cytoskeletal Proteins | Regulation of cell shape, motility, and invasion. | |

| Ion Channels | NMDA Receptor | Modulation of neuronal activity and synaptic plasticity.[21] |

| Signaling Adaptors | Assembly of multi-protein signaling complexes. |

Table 2: Major Classes of Src Substrates and their Evolutionary Significance. This table highlights the diverse categories of proteins that are phosphorylated by Src, underscoring its central role in a multitude of cellular processes that have evolved over time.

Experimental Methodologies for Studying Src Evolution and Substrates

A variety of experimental techniques are employed to investigate the evolution of Src kinase and identify its substrates. These methods range from in vitro biochemical assays to large-scale proteomic analyses.

Phylogenetic Analysis of Src Family Kinases

Phylogenetic analysis is used to reconstruct the evolutionary history of the Src gene family. This involves comparing the amino acid sequences of Src orthologs from different species to infer their evolutionary relationships.

Protocol:

-

Sequence Retrieval: Obtain Src protein sequences from various organisms from public databases like NCBI and Ensembl.

-

Multiple Sequence Alignment: Align the sequences using tools like Clustal Omega or MUSCLE to identify conserved and variable regions.

-

Phylogenetic Tree Construction: Use methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference (e.g., using software like MEGA or PhyML) to build a phylogenetic tree.[13]

-

Tree Visualization and Interpretation: Visualize the tree to understand the evolutionary relationships and divergence times of different Src family members.

Caption: Workflow for Phylogenetic Analysis of Src Kinases.

In Vitro Kinase Assays

In vitro kinase assays are used to measure the enzymatic activity of Src and to determine if a particular protein is a direct substrate.

Protocol:

-

Protein Purification: Purify recombinant Src kinase and the putative substrate protein.

-

Reaction Setup: Incubate the kinase and substrate in a reaction buffer containing ATP and necessary cofactors (e.g., MgCl2).[10][18]

-

Detection of Phosphorylation: Detect the phosphorylation of the substrate using methods such as:

-

Radiolabeling: Use [γ-³²P]ATP and detect incorporation of the radioactive phosphate into the substrate by autoradiography.

-

Antibody-based detection: Use phosphotyrosine-specific antibodies to detect phosphorylation by Western blotting.[10]

-

-

Kinetic Analysis: Determine kinetic parameters like Km and Vmax to quantify the efficiency of phosphorylation.

Mass Spectrometry-Based Substrate Identification

Mass spectrometry (MS) has become a powerful tool for the large-scale identification of kinase substrates from complex biological samples.[22][23] Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a quantitative proteomic technique often used for this purpose.[22][23]

Protocol:

-

SILAC Labeling: Culture two populations of cells, one with normal ("light") amino acids and the other with heavy isotope-labeled ("heavy") amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).

-

Experimental Treatment: Overexpress a constitutively active form of Src in one cell population.

-

Cell Lysis and Protein Digestion: Lyse the cells, combine the "light" and "heavy" protein lysates in a 1:1 ratio, and digest the proteins into peptides using trypsin.[18]

-

Phosphopeptide Enrichment: Enrich for tyrosine-phosphorylated peptides using phosphotyrosine-specific antibodies or immobilized metal affinity chromatography (IMAC).[18]

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

-

Data Analysis: Identify and quantify the phosphopeptides. Substrates of Src will show a higher abundance of the "heavy" labeled phosphopeptide in the Src-overexpressing cells.

Caption: Workflow for SILAC-based Src Substrate Identification.

Peptide Microarrays

Peptide microarrays can be used to screen a large number of potential substrate peptides for phosphorylation by Src in a high-throughput manner.[23]

Protocol:

-

Array Fabrication: Synthesize and immobilize a library of tyrosine-containing peptides on a solid support.

-

Kinase Reaction: Incubate the microarray with purified Src kinase and ATP.

-

Detection: Detect phosphorylated peptides using a phosphotyrosine-specific antibody labeled with a fluorescent dye.

-

Data Acquisition and Analysis: Scan the microarray to measure the fluorescence intensity of each spot, which corresponds to the level of phosphorylation.

Signaling Pathways and Regulatory Circuits

The activity of p60c-Src is tightly controlled by a complex network of interactions and post-translational modifications. The canonical regulation of Src involves a conformational switch between an active and an inactive state.

In the inactive state, the SH2 domain binds to a phosphorylated tyrosine residue (Tyr527 in chicken c-Src) in the C-terminal tail, and the SH3 domain interacts with the linker region between the SH2 and kinase domains.[6][24] This intramolecular arrangement locks the kinase domain in an inactive conformation.

Activation of Src can be triggered by various upstream signals, such as the binding of growth factors to their receptors. This leads to the dephosphorylation of Tyr527 by protein tyrosine phosphatases, which disrupts the intramolecular inhibition. The SH2 and SH3 domains are then free to bind to other proteins, leading to a conformational change that activates the kinase domain. Autophosphorylation of a tyrosine residue in the activation loop (Tyr416 in chicken c-Src) further stabilizes the active conformation and enhances catalytic activity.[6][10]

References

- 1. Historical retrospective of the SRC oncogene and new perspectives (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Update on Src Family of Nonreceptor Tyrosine Kinases Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

- 4. Evolution of the src-related protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Src/Csk regulatory circuit arose early in metazoan evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Src module: an ancient scaffold in the evolution of cytoplasmic tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Src module: an ancient scaffold in the evolution of cytoplasmic tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pnas.org [pnas.org]

- 11. pnas.org [pnas.org]

- 12. Functional development of Src tyrosine kinases during evolution from a unicellular ancestor to multicellular animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Src family kinase - Wikipedia [en.wikipedia.org]

- 15. The p60c-src family of protein-tyrosine kinases: structure, regulation, and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Signalling by the p60c-src family of protein-tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evolutionary expression of the neuronal form of the src protein in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Functional development of Src tyrosine kinases during evolution from a unicellular ancestor to multicellular animals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen | eLife [elifesciences.org]

- 21. usbio.net [usbio.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

A Technical Guide to p60c-Src Substrate Phosphorylation: From In Vitro Assays to Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proto-oncogene p60c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including cell adhesion, growth, migration, and differentiation. Its activity is tightly controlled, and its dysregulation is frequently implicated in the progression of various cancers. A key aspect of p60c-Src function is its ability to phosphorylate a diverse array of intracellular substrates on specific tyrosine residues, thereby initiating complex signaling cascades.

This technical guide provides a comprehensive overview of p60c-Src substrate phosphorylation, addressing both in vitro and in-cellulo methodologies. We will begin by clarifying the nature of "p60c-Src substrate II," a synthetic peptide designed for biochemical assays, and then expand our focus to the more biologically pertinent phosphorylation of endogenous protein substrates within different cell lines. This document will detail experimental protocols, present quantitative data on the phosphorylation of key substrates, and illustrate the associated signaling pathways and experimental workflows.

Understanding p60c-Src Substrates

The substrates of p60c-Src are numerous and varied, reflecting the enzyme's broad impact on cellular function. For the purposes of this guide, we will differentiate between synthetic and endogenous substrates.

-

Synthetic Substrates: These are short, artificially created peptides that contain a tyrosine residue within a sequence motif recognized by p60c-Src. They are primarily used for in vitro kinase assays to measure the specific activity of purified or immunoprecipitated p60c-Src. A notable example is "p60c-src substrate II," a pentapeptide with the sequence Ac-Ile-Tyr-Gly-Glu-Phe-NH2. This substrate is a tool for biochemical characterization and inhibitor screening, not a component of cellular pathways.

-

Endogenous Substrates: These are naturally occurring proteins within the cell that are phosphorylated by p60c-Src in response to physiological signals. The phosphorylation of these substrates is a critical event in signal transduction. Key endogenous substrates include:

-

Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that is a central component of focal adhesions. Src-mediated phosphorylation of FAK is crucial for cell adhesion, migration, and survival signaling.

-

Paxillin: A scaffolding protein found at focal adhesions that is involved in the recruitment of signaling and structural proteins. Its phosphorylation by p60c-Src is a key event in cytoskeletal organization and cell motility.

-

Cortactin: An actin-binding protein that promotes actin polymerization and is involved in cell migration and invasion. Src-mediated phosphorylation of cortactin enhances its activity.

-

Quantitative Data on Endogenous Substrate Phosphorylation

The phosphorylation of endogenous p60c-Src substrates is a dynamic process that varies between cell lines and in response to different stimuli. The following tables summarize quantitative data from published studies, illustrating the changes in phosphorylation of key substrates under specific experimental conditions.

Table 1: p60c-Src-Mediated Phosphorylation of Focal Adhesion Kinase (FAK)

| Cell Line | Condition | Phosphorylation Site | Fold Change in Phosphorylation | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Expression of oncogenic Y529F Src vs. normal Src | pTyr576/pTyr577 | ~4-fold increase | [1] |

| HT-25 Colon Cancer Cells | Suspension vs. Adherent | pTyr118 (Paxillin) | Increased in suspension | [2] |

| RKO Colon Cancer Cells | Suspension vs. Adherent | pTyr118 (Paxillin) | Increased in suspension | [2] |

Table 2: p60c-Src-Mediated Phosphorylation of Paxillin

| Cell Line | Condition | Phosphorylation Site | Observation | Reference |

| NBT-II Rat Bladder Carcinoma Cells | Stimulation with Collagen | pTyr31, pTyr118 | Increased association with Crk | [3] |

| FAK-/- Mouse Fibroblasts with v-Src | Adherent vs. Suspension | pTyr118 | Increased phosphorylation in suspension | [2] |

Table 3: p60c-Src-Mediated Phosphorylation of Cortactin

| Cell Line | Condition | Phosphorylation Site | Observation | Reference |

| Pancreatic Acinar Cells | Suprastimulation with Cholecystokinin | Tyrosine sites | Markedly increased phosphorylation | [4] |

| SYF cells (Src/Yes/Fyn deficient) | Co-transfection of Src and Cortactin | pTyr421, pTyr466 | Specific phosphorylation observed | [5] |

Experimental Protocols

This section provides detailed methodologies for studying p60c-Src substrate phosphorylation.

Protocol 1: In Vitro p60c-Src Kinase Assay Using Synthetic Substrate II

This protocol is designed to measure the kinase activity of p60c-Src using the synthetic peptide "p60c-src substrate II."

1. Reagents and Buffers:

-

Active p60c-Src enzyme (recombinant or immunoprecipitated)

-

p60c-Src Substrate II (Ac-IYGEF-NH2)

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

[γ-32P]ATP or a non-radioactive ATP/ADP detection system (e.g., ADP-Glo™)

-

Stopping Reagent (e.g., 3% phosphoric acid for radioactive assays)

-

Phosphocellulose paper and wash buffers (for radioactive assays)

2. Procedure:

-

Prepare a reaction mixture by combining the Kinase Assay Buffer, the synthetic substrate peptide, and the active p60c-Src enzyme in a microcentrifuge tube or microplate well.

-

Pre-incubate the mixture at 30°C for 10 minutes to allow for temperature equilibration.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP for radioactive detection).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the appropriate stopping reagent.

-

For radioactive detection: a. Spot a portion of the reaction mixture onto a phosphocellulose paper square. b. Wash the paper squares multiple times in a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP. c. Measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive detection: a. Follow the manufacturer's instructions for the specific ADP detection kit being used. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent that converts the generated ADP into a detectable signal (e.g., luminescence).

-

Calculate the kinase activity, typically expressed as picomoles of phosphate transferred per minute per microgram of enzyme.

Protocol 2: Analysis of Endogenous Substrate Phosphorylation in Cell Lines

This protocol describes the steps for cell culture, lysis, immunoprecipitation, and western blot analysis to detect the phosphorylation of an endogenous p60c-Src substrate.

1. Cell Culture and Stimulation:

-

Culture the cell line of interest (e.g., HeLa, MCF-7, NIH3T3) in the appropriate growth medium and conditions.

-

If studying stimulus-induced phosphorylation, serum-starve the cells for a period (e.g., 12-24 hours) to reduce basal signaling.

-

Treat the cells with the desired stimulus (e.g., growth factor, adhesion to extracellular matrix) for the appropriate time. Include an unstimulated control.

2. Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, aprotinin, leupeptin).

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard assay (e.g., BCA assay).

3. Immunoprecipitation:

-

Incubate a defined amount of cell lysate (e.g., 500 µg - 1 mg) with a primary antibody specific for the substrate of interest (e.g., anti-Paxillin) for several hours to overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with cold lysis buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

4. Western Blotting:

-

Separate the eluted proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST)) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-Paxillin (pY118)).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To confirm equal loading of the immunoprecipitated protein, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-Paxillin).

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and procedures discussed in this guide.

Caption: Integrin signaling pathway involving p60c-Src.

References

- 1. Quantification of Focal Adhesion Kinase Activation Loop Phosphorylation as a Biomarker of Src Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paxillin-Y118 phosphorylation contributes to the control of Src-induced anchorage-independent growth by FAK and adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation of Tyrosine Residues 31 and 118 on Paxillin Regulates Cell Migration through an Association with Crk in Nbt-II Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Src-mediated Cortactin Phosphorylation Regulates Actin Localization and Injurious Blebbing in Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Efficient tyrosine phosphorylation of cortactin by Src in cells using the FIT system. - Public Library of Science - Figshare [plos.figshare.com]

Methodological & Application

Measuring p60c-src Substrate Phosphorylation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the measurement of p60c-src substrate phosphorylation. The proto-oncogene tyrosine-protein kinase Src, also known as p60c-src, is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Its activity is tightly controlled, and aberrant activation is frequently observed in various cancers, making it a key target for drug development.[3] Measuring the phosphorylation of its substrates is crucial for understanding its signaling pathways and for screening potential inhibitors.

Introduction to p60c-src and Substrate Phosphorylation

p60c-src is a non-receptor tyrosine kinase that phosphorylates specific tyrosine residues on its substrates.[1] The activity of c-Src itself is regulated by phosphorylation at two key tyrosine residues: Tyr416 and Tyr527. Phosphorylation at Tyr416 in the activation loop leads to an increase in kinase activity, while phosphorylation at Tyr527 by C-terminal Src kinase (CSK) maintains the enzyme in an inactive conformation.[4][5] Dephosphorylation of Tyr527 or binding of activating proteins can lead to a conformational change that allows for autophosphorylation at Tyr416 and subsequent phosphorylation of downstream substrates.[6][7]

The measurement of substrate phosphorylation is a direct indicator of c-Src kinase activity. This can be assessed through various in vitro and in vivo methods, each with its own advantages and limitations.

Key Methodologies for Measuring Substrate Phosphorylation

Several robust methods are available to quantify the phosphorylation of c-Src substrates. The choice of method depends on the specific research question, the available reagents, and the required throughput.

1. In Vitro Kinase Assays: These assays directly measure the ability of purified, active c-Src to phosphorylate a specific substrate in a controlled environment.

2. Western Blotting with Phospho-Specific Antibodies: This immunological technique allows for the detection and semi-quantitative analysis of substrate phosphorylation in cell lysates or immunoprecipitated samples.

3. Mass Spectrometry-Based Phosphoproteomics: This powerful approach enables the identification and quantification of phosphorylation sites on a global scale, providing a comprehensive view of c-Src-mediated signaling.[2][8]

4. High-Throughput Screening (HTS) Assays: Technologies like AlphaLISA and peptide microarrays are suitable for screening large numbers of compounds for their effect on c-Src activity.[2][9]

Protocol 1: In Vitro Kinase Assay using Radiolabeled ATP

This protocol describes a classic method to measure the phosphorylation of a purified substrate by c-Src using radioactive [γ-³²P]ATP.

Objective: To quantify the direct phosphorylation of a substrate by p60c-src in vitro.

Materials:

-

Active, purified p60c-src enzyme

-

Purified substrate protein or peptide

-

Kinase Buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂, 50 μM sodium vanadate, 50 μM DTT)[1]

-

[γ-³²P]ATP (10 μCi/μl)

-

Cold ATP (10 mM stock)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Phosphorimager or X-ray film

Procedure:

-

Prepare the kinase reaction mix on ice. For a 25 µL reaction, combine:

-

5 µL of 5X Kinase Buffer

-

2.5 µL of 10X Substrate (final concentration to be optimized)

-

1 µL of active p60c-src (amount to be optimized)

-

x µL of sterile deionized water to bring the volume to 24 µL.

-

-

Initiate the reaction by adding 1 µL of ATP mix (a mixture of cold ATP and [γ-³²P]ATP to achieve the desired final concentration and specific activity). A typical final ATP concentration is 10-100 µM.

-

Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of the assay.

-

Stop the reaction by adding 6 µL of 5X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the ³²P-labeled protein bands.[1]

-

Quantify the band intensity using appropriate software.

Data Presentation:

| Condition | Substrate Concentration (µM) | c-Src (ng) | Phosphorylation Signal (Arbitrary Units) |

| Control (No Enzyme) | 10 | 0 | 50 |

| Test | 10 | 50 | 5000 |

| Inhibitor A | 10 | 50 | 1500 |

| Inhibitor B | 10 | 50 | 4500 |

Table 1: Example data from an in vitro kinase assay showing the effect of inhibitors on substrate phosphorylation.

Workflow for In Vitro Kinase Assay:

Figure 1. Workflow for a radioactive in vitro kinase assay.

Protocol 2: Western Blotting for Phospho-Substrate Detection